molecular formula C15H25N3O16P2 B230827 Udp galactosamine CAS No. 17479-06-0

Udp galactosamine

Katalognummer: B230827
CAS-Nummer: 17479-06-0
Molekulargewicht: 565.32 g/mol
InChI-Schlüssel: CYKLRRKFBPBYEI-KBQKSTHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UDP-Galactosamine (UDP-GalNAc) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoproteins and glycolipids. It is synthesized through a series of enzymatic reactions in the cytoplasm and nucleus of cells. UDP-GalNAc is a substrate for glycosyltransferases, which transfer the GalNAc moiety to serine or threonine residues of proteins. This process is critical for the formation of O-linked glycoproteins, which are involved in various biological processes such as cell signaling, immune response, and development.

Wissenschaftliche Forschungsanwendungen

Metabolism in Rat Liver

UDP-galactosamine is primarily utilized through the galactose metabolism pathway in rat liver. The metabolism of d-galactosamine and N-acetyl-d-galactosamine leads to the formation of various compounds including galactosamine 1-phosphate, sialic acid, UDP-glucosamine, and UDP-galactosamine, playing a crucial role in liver function and metabolism (Maley et al., 1968).

Involvement in Glycoprotein Secretion

The secretion of proteins and glycoproteins by the rat liver is influenced by d-galactosamine. This compound inhibits protein and glycoprotein secretion, impacting the secretory function and the activity of enzymes like UDP-galactose-N-acetyl-d-glucosamine galactosyltransferase in the Golgi apparatus (Bauer et al., 1974).

Role in Cancer Research and Drug Targeting

UDP-N-acetyl-D-galactosamine, a derivative of UDP-galactosamine, plays a significant role in cancer research. Its involvement in the glycosylation of proteins, particularly in cancer cell membranes, has been studied for its potential as a biomarker and a target for chemotherapy. It's especially noted in the upregulation in various types of cancer, offering insights into cancer cell behavior and treatment approaches (Banford & Timson, 2016).

Effects on Hepatic Metabolism and Hepatitis

D-galactosamine has been used extensively to study its effects on hepatic metabolism and as a model for human viral hepatitis. Its metabolism leads to changes in hepatocytes, including alterations in uridine nucleotide levels and induction of hepatic injury, thus providing a valuable model for understanding liver diseases (Keppler & Decker, 1969).

Impact on Uridine Nucleotides and RNA Synthesis

UDP-galactosamine has been shown to induce a selective deficiency of UTP in the liver, affecting RNA synthesis. This aspect is crucial in understanding the biochemical pathways involved in liver function and the potential impact of galactosamine-induced changes on RNA synthesis and cellular processes (Keppler et al., 1974).

Hepatotoxicity and Liver Injury Studies

Studies on d-galactosamine-induced hepatotoxicity in rat liver have provided insights into the mechanisms of liver injury. This research is vital for understanding liver pathophysiology and developing therapeutic strategies for liver diseases (Rasenack et al., 1980).

Eigenschaften

17479-06-0

Molekularformel

C15H25N3O16P2

Molekulargewicht

565.32 g/mol

IUPAC-Name

[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9+,10-,11-,12-,13-,14-/m1/s1

InChI-Schlüssel

CYKLRRKFBPBYEI-KBQKSTHMSA-N

Isomerische SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)N)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

Kanonische SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

Synonyme

UDP galactosamine
uridine 5'-diphosphogalactosamine
uridine diphosphate galactosamine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Udp galactosamine
Reactant of Route 2
Reactant of Route 2
Udp galactosamine
Reactant of Route 3
Reactant of Route 3
Udp galactosamine
Reactant of Route 4
Reactant of Route 4
Udp galactosamine
Reactant of Route 5
Udp galactosamine
Reactant of Route 6
Udp galactosamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.